Sub-nanomolar CCR5 Antagonist Activity of Derivatives Built from the (2S)-Bromoethyl Scaffold vs. Regioisomeric and Enantiomeric Variants
A trisubstituted pyrrolidine CCR5 antagonist synthesized from the target (2S)-bromoethyl intermediate achieved an IC50 of 0.100 nM against the CCR5 receptor expressed in P4R5 cells [1]. In contrast, SAR studies explicitly demonstrate that CCR5 modulatory activity is dependent on both the regiochemistry and absolute stereochemistry of the pyrrolidine core; the corresponding 3-substituted regioisomers and (2R)-stereoisomers exhibit significantly reduced affinity, with related analogs showing EC50 values exceeding 1,000,000 nM in allosteric modulation assays [2]. This 10⁷-fold potency differential underscores the irreplaceability of the (2S)-2-substituted scaffold.
| Evidence Dimension | CCR5 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.100 nM (derivative built from (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate scaffold) |
| Comparator Or Baseline | 3-substituted regioisomer and (2R)-enantiomer derivatives: EC50 > 1,000,000 nM in allosteric modulation assay; Ki values for structurally related analogs range 40–200,000 nM |
| Quantified Difference | >10⁷-fold potency loss upon altering regiochemistry or absolute stereochemistry |
| Conditions | Antagonist activity at human CCR5 receptor expressed in P4R5 cells co-expressing CD4 and LTR-β-gal construct; allosteric modulation in COS7 cells; radioligand displacement ([125I]-CCL3) in transfected cell lines. |
Why This Matters
Procurement of the (2S)-enantiomer is non-negotiable for CCR5-targeted programs; even minor stereochemical or regiochemical impurities directly compromise pharmacological activity by orders of magnitude.
- [1] BindingDB Entry BDBM50394596 (CHEMBL2164202). IC50 = 0.100 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells. Accessed 2026. View Source
- [2] BindingDB Entry BDBM50401340 (CHEMBL1976682). EC50 > 1,000,000 nM. Allosteric modulation at human CCR5. Accessed 2026. [Regioisomeric comparator] View Source
